
2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H18N6O3 and its molecular weight is 306.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One of the primary scientific applications of this compound is in the synthesis of new heterocycles incorporating antipyrine moiety, which have been evaluated for their antimicrobial properties. Research conducted by Bondock et al. (2008) utilized a related compound as a key intermediate for the synthesis of new heterocycles, such as coumarin, pyridine, and pyrrole, which were then tested for antimicrobial activity. This study is a significant contribution to the field of medicinal chemistry, highlighting the potential of these synthesized compounds as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Pharmaceutical Cocrystals
Another application is found in the domain of pharmaceutical cocrystals, which enhance the physical properties of drugs. Durán-Palma et al. (2017) focused on the cocrystal formation of pharmaceutical compounds with piracetam (PIR) and theophylline (TEO), demonstrating the potential to modify drug solubility and stability through cocrystallization. These cocrystals were characterized by IR spectroscopy and powder X-ray diffraction, providing insights into the potential of this compound in pharmaceutical formulations (Durán-Palma, Mendoza-Barraza, Magaña-Vergara, Martínez-Martínez, & González-González, 2017).
Novel Compound Synthesis
Research into novel compound synthesis utilizing this chemical structure includes the work of Moghadam and Amini (2018), who synthesized a novel compound derived from the indibulin and combretastatin scaffolds. These compounds were tested for cytotoxic activity against breast cancer cell lines, showcasing the potential of this chemical structure in the development of new anticancer agents (Moghadam & Amini, 2018).
Structural Analysis and Coordination Chemistry
Further, the compound has been involved in studies on copper(I) complexes with pyridylmethylamide ligands, revealing insights into structural variations and coordination chemistry. Yang, Powell, and Houser (2007) synthesized Cu(I) complexes to explore their structural properties, contributing to our understanding of metal-ligand interactions and the potential for designing metal-organic frameworks or catalytic systems (Yang, Powell, & Houser, 2007).
Eigenschaften
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-16-9-10(15-12(16)18-5-3-4-6-18)17(2)13(22)19(11(9)21)7-8(14)20/h3-7H2,1-2H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQLINXVJIMXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

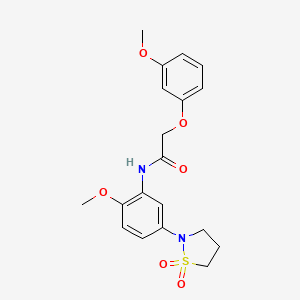

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)

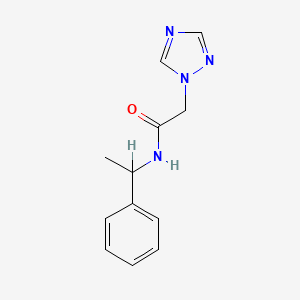
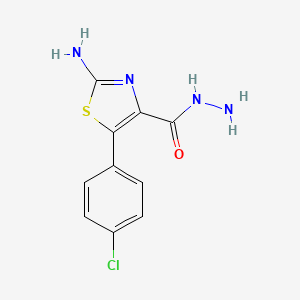
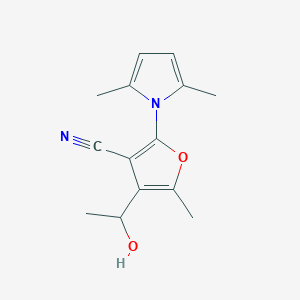
![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)
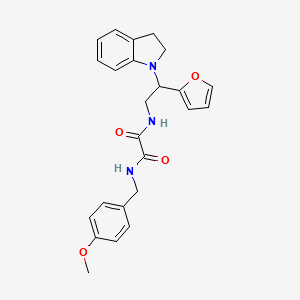

![ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2654601.png)
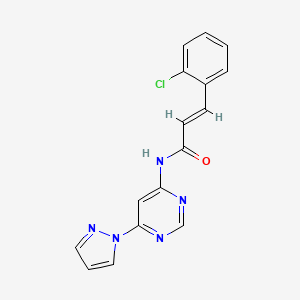
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)
